molecular formula C10H17O4P B052436 3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester CAS No. 70073-58-4

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester

Cat. No.: B052436
CAS No.: 70073-58-4
M. Wt: 232.21 g/mol
InChI Key: QAQKMSOVMMCNSE-UHFFFAOYSA-N
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Description

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester is a sophisticated, bifunctional synthetic intermediate designed for advanced organic and medicinal chemistry research. This compound features two highly reactive and versatile moieties: a dimethyl phosphonate group and a terminal alkyne. The phosphonate group serves as a key precursor to phosphate or phosphonic acid bioisosteres, making it invaluable for the synthesis of analogs of biologically active natural products and pharmaceuticals, particularly enzyme inhibitors that mimic transition states or tetrahedral intermediates. The terminal alkyne provides a robust handle for bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling facile conjugation to azide-containing biomolecules, polymers, or surfaces for chemical biology studies, probe development, and bioconjugation. The embedded β-ketoester-like structure (2-oxohept-5-ynyl) further enhances its synthetic utility, allowing for various nucleophilic and electrophilic transformations at the alpha-position. Researchers can leverage this unique combination of functional groups to design and construct complex molecular architectures, develop activity-based probes (ABPs) for target identification, and create novel scaffolds for high-throughput screening libraries. Its primary research value lies in its application as a building block for the synthesis of potential protease inhibitors, enzyme activators, and other pharmacologically relevant compounds where the phosphonate group can act as a non-hydrolyzable mimic of carboxylic acids or tetrahedral intermediates in enzymatic catalysis.

Properties

IUPAC Name

1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQKMSOVMMCNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453069
Record name 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70073-58-4
Record name 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester is a phosphonic acid derivative notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C10H17O4P and a molecular weight of approximately 232.21 g/mol. Its structure includes a phosphonate group, which is known to confer significant biological activity, and a yne functional group that enhances its reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Phosphonate compounds are often investigated for their ability to inhibit the growth of bacteria, fungi, and viruses. Preliminary studies suggest that this compound may inhibit specific enzymes or metabolic pathways in pathogens, potentially leading to antimicrobial effects.
  • Antitumor Activity :
    • Similar compounds have shown promise in inhibiting tumor growth. The potential for this compound to affect cancer cell lines remains an area of active research. Its mechanism may involve the modulation of cellular signaling pathways critical for tumor proliferation.
  • Herbicidal Properties :
    • The compound's ability to disrupt plant metabolic processes could make it a candidate for herbicide development. Its structural features may allow it to interfere with biosynthetic pathways essential for weed growth.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its activity:

  • Protein Interactions : Studies indicate that the compound may bind to specific proteins involved in metabolic pathways, thereby inhibiting their function.
  • Nucleic Acid Binding : The potential for this compound to interact with DNA or RNA could impact gene expression and cellular function.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Dimethyl methylphosphonateC4H11O4PPrecursor in chemical synthesis; less complex structure
3-Methylphosphonic acidC4H11O3PExhibits strong biological activity; simpler structure
Ethyl phosphonochloridateC4H8ClO3PUsed in chemical synthesis; contains a chlorinated phosphorus atom

Uniqueness : The triple bond present in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity compared to others without such functionality.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • In Vitro Studies : Laboratory tests using cell lines have demonstrated that this compound can inhibit cell proliferation at certain concentrations, suggesting its utility as an antitumor agent.
  • Field Trials : Preliminary agricultural trials indicate that formulations containing this compound may effectively control specific weed species without harming crop yields.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity:
The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes or pathways critical for the growth of unwanted plants. Research indicates that phosphonate derivatives can disrupt metabolic processes in plants, making them effective in controlling weeds.

Pesticide Development:
In addition to herbicidal properties, 3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester may exhibit insecticidal and fungicidal activities. Its structure allows for interaction with biological macromolecules, potentially leading to the development of new agrochemicals that target pests and pathogens more effectively.

Pharmaceutical Applications

Antimicrobial Properties:
The compound is being explored for its antimicrobial potential. Phosphonates are known to possess properties that can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.

Drug Development:
Due to its reactive functional groups, this compound can serve as a building block in the synthesis of complex pharmaceutical compounds. Its ability to undergo various chemical reactions allows for modifications that enhance biological activity and efficacy against specific diseases.

Chemical Synthesis

Synthetic Routes:
The synthesis of this compound involves several key steps. Typical methods include:

  • Phosphorylation Reactions: Utilizing phosphonate precursors.
  • Alkyne Chemistry: Incorporating the triple bond functionality through reactions with alkynes.
  • Controlled Conditions: Optimizing temperature, pressure, and reaction times to achieve high yields and purity.

These synthetic methods not only facilitate the production of this compound but also allow for structural modifications that can lead to derivatives with enhanced properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Phosphonate Esters

Dimethyl Methylphosphonate (DMMP)
  • CAS : 756-79-6
  • Formula : C₃H₉O₃P
  • Molecular Weight : 124.08 g/mol
  • Key Differences :
    • Simpler structure lacking oxo and alkyne groups.
    • Applications: Flame retardant, solvent, and precursor for nerve agents (regulated under Schedule 2B04) .
    • Reactivity : The absence of an alkyne reduces its utility in click chemistry, while the main compound’s alkyne enables cycloaddition reactions .
Ethylphosphonofluoridate Derivatives
  • Key Differences : Contains a fluoridate group (P-F) and ethyl substituents, enhancing toxicity and regulatory scrutiny. Unlike the main compound, these derivatives are often classified as chemical warfare precursors .

Aliphatic Diesters

Nonanedioic Acid Dimethyl Ester (Azelaic Acid Dimethyl Ester)
  • CAS: Not explicitly provided (referred to as "Compound 4" in )
  • Formula : C₁₁H₂₀O₄
  • Applications: Used in polymer production and as a plasticizer. GC/MS retention time data () suggests higher polarity compared to the main compound due to carboxylic ester groups .
Octanedioic Acid Dimethyl Ester
  • CAS: Not explicitly provided (referred to as "Compound 3" in )
  • Formula : C₁₀H₁₈O₄
  • Comparison : Shorter chain length and absence of an oxo group reduce its stability under oxidative conditions compared to the main compound .

Aromatic Esters

Dimethyl Terephthalate (DMT)
  • CAS : 120-61-6
  • Formula : C₁₀H₁₀O₄
  • Applications: Monomer for polyethylene terephthalate (PET) production. Degradation: Susceptible to fungal hydrolysis (e.g., Trichosporon species), whereas the main compound’s phosphonate group may confer resistance to enzymatic cleavage .

Chemical Reactivity and Stability

  • Alkyne Reactivity : The terminal alkyne in the main compound enables Huisgen cycloaddition (click chemistry), a feature absent in DMMP or aliphatic diesters .
  • Phosphonate Stability : Phosphonate esters generally exhibit higher hydrolytic stability than carboxylic esters. However, the alkyne may introduce susceptibility to oxidation .

Preparation Methods

Phosphonic Acid Esterification

The synthesis of 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester typically begins with the preparation of the parent phosphonic acid. Phosphonic acids are commonly synthesized via the Michaelis-Arbuzov reaction, where alkyl halides react with trialkyl phosphites. For this compound, dimethyl methylphosphonate serves as the starting material, undergoing nucleophilic substitution with a hept-5-ynyl halide intermediate. The reaction is conducted under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours, yielding the phosphonic acid ester precursor.

Introduction of the Oxo and Methyl Groups

The 2-oxo moiety is introduced via oxidation of a secondary alcohol intermediate. Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) is employed to convert the alcohol to a ketone without over-oxidation. Subsequent methylation at the 3-position is achieved through a Grignard reaction, where methylmagnesium bromide reacts with the ketone intermediate in diethyl ether. This step requires strict temperature control (−10°C to 0°C) to prevent side reactions.

Final Assembly and Purification

The alkyne functionality at position 5 of the heptyl chain is introduced via Sonogashira coupling, using palladium(II) acetate and copper(I) iodide as catalysts. The crude product is purified via flash column chromatography (petroleum ether/ethyl acetate gradient), achieving >95% purity.

Photoinduced Deformylative Phosphonylation

Mechanism and Reaction Design

A modern approach utilizes 4-alkyl-1,4-dihydropyridines (DHPs) as alkyl radical precursors under blue light irradiation. The reaction involves:

  • Photocatalytic Activation : 4DPAIPN (a photocatalyst) absorbs light to generate a triplet excited state, abstracting a hydrogen atom from the DHP to form an alkyl radical.

  • Radical-Phosphonate Coupling : The alkyl radical reacts with dimethyl phosphite, followed by deformylation to yield the phosphonated product.

The overall reaction is represented as:

DHP+HP(O)(OMe)24DPAIPN, hνR-P(O)(OMe)2+Byproducts\text{DHP} + \text{HP(O)(OMe)}2 \xrightarrow{\text{4DPAIPN, hν}} \text{R-P(O)(OMe)}2 + \text{Byproducts}

This method achieves yields up to 65% under optimized conditions.

Optimization Parameters

Key variables influencing yield include:

  • Base : Triethylamine (65% yield) outperforms DIPEA (21%) and Na₂CO₃ (24%) due to superior deprotonation efficiency.

  • Solvent : Dimethylacetamide (DMA) provides optimal radical stability, whereas DMSO results in trace product.

  • Catalyst : 4DPAIPN enables higher selectivity compared to Ir-based catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 41% yield).

Industrial-Scale Production Considerations

Catalytic Asymmetric Reduction

For enantiomerically pure batches, the keto-alcohol intermediate undergoes Corey-Bakshi-Shibata (CBS) reduction. Using (S)-Me-CBS catalyst and borane-dimethyl sulfide, the reaction achieves 98% enantiomeric excess (ee) at −78°C.

Continuous Flow Synthesis

Recent patents describe a continuous flow system for the final esterification step, reducing reaction time from 24 hours to 2 hours. The setup employs microreactors with immobilized lipase catalysts, enhancing throughput and minimizing thermal degradation.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Scalability
Traditional Multi-Step45–50%High-temperature, multi-dayIndustrial
Photoinduced Phosphonylation60–65%Ambient temperature, 24hLab-scale
Continuous Flow70%2h, enzyme-catalyzedPilot-scale

The photoinduced method offers superior yields and milder conditions but requires specialized equipment. Traditional methods remain preferred for bulk production due to established infrastructure .

Q & A

Basic: What synthetic routes are recommended for preparing 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester?

Methodological Answer:
The synthesis of phosphonate esters like this compound typically involves Michaelis-Arbuzov reactions or Horner-Wadsworth-Emmons (HWE) olefination to introduce the phosphonate group. For example:

  • Step 1: Start with a precursor such as a β-keto alkyne, reacting it with dimethyl phosphite under basic conditions to form the phosphonate ester backbone.
  • Step 2: Optimize reaction conditions (e.g., solvent, temperature, catalyst) to enhance yield. For analogous compounds, diethyl phosphonate reagents have been used with triethylamine as a base in THF at reflux (~60°C) .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC or HPLC.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
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3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester

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